N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}methoxy)acetamide
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Overview
Description
2-[2-[3-(1,3-Benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound featuring benzothiazole moieties. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, with the target being dpre1 . They have also shown anti-inflammatory properties, with COX-1 and COX-2 being the targets .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the dpre1 target in tuberculosis and COX-1 and COX-2 in inflammation .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect the pathways involved in tuberculosis and inflammation .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2’-oxybis(N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide) are largely derived from its benzothiazole core. Benzothiazole derivatives have been found to exhibit a range of biological activities, including anti-tubercular effects . The inhibitory concentrations of these molecules have been compared with standard reference drugs, and new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis
Cellular Effects
In cellular systems, 2,2’-oxybis(N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide) has been found to have significant effects. For instance, it has been reported to exhibit inhibitory activity against M. tuberculosis . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}methoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Moieties: Benzothiazoles can be synthesized through the cyclization of 2-aminothiophenols with carbonyl compounds such as aldehydes or ketones.
Coupling Reactions: The benzothiazole units are then coupled with aniline derivatives through amide bond formation.
Final Assembly: The final compound is assembled by linking the benzothiazole-aniline intermediates with ethoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}methoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive benzothiazole units.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)ethylamine dihydrochloride
- 1-(1,3-Benzothiazol-2-yl)-3-piperidinamine dihydrochloride
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
Uniqueness
Compared to these similar compounds, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}methoxy)acetamide stands out due to its dual benzothiazole structure, which may enhance its biological activity and provide unique properties for various applications .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}methoxy)acetamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by the presence of benzothiazole moieties, which are known for their pharmacological significance. The IUPAC name reflects its intricate design, which contributes to its biological efficacy.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit the growth of various pathogens, including Mycobacterium tuberculosis, making them potential candidates for anti-tubercular therapy. The mechanism involves the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), a critical enzyme in the cell wall biosynthesis of M. tuberculosis .
Anticancer Activity
Benzothiazole derivatives have also demonstrated anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, derivatives similar to this compound have shown promising results against different cancer cell lines .
Neuroprotective Effects
Some studies have indicated that benzothiazole derivatives may possess neuroprotective effects. They appear to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
The primary target for this compound is DprE1. Inhibition of this enzyme disrupts the synthesis of mycolic acids in the bacterial cell wall, leading to cell death. Additionally, the compound may interact with various signaling pathways involved in apoptosis and cell proliferation.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations indicate a promising profile for oral bioavailability and low toxicity .
Case Studies
- Anti-Tubercular Activity : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against M. tuberculosis, indicating potent anti-tubercular activity .
- Anticancer Potential : In vitro studies on various cancer cell lines revealed that compounds with similar structures induced significant cytotoxic effects with IC50 values ranging from 10 to 30 µM .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O3S2/c35-27(31-21-9-5-7-19(15-21)29-33-23-11-1-3-13-25(23)38-29)17-37-18-28(36)32-22-10-6-8-20(16-22)30-34-24-12-2-4-14-26(24)39-30/h1-16H,17-18H2,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOPFEFLDNRSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)COCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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